molecular formula C27H24O18 B106917 1,3,6-tri-O-galloyl-beta-D-glucose CAS No. 18483-17-5

1,3,6-tri-O-galloyl-beta-D-glucose

Cat. No. B106917
CAS RN: 18483-17-5
M. Wt: 636.5 g/mol
InChI Key: RNKMOGIPOMVCHO-SJMVAQJGSA-N
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Description

1,3,6-tri-O-galloyl-beta-D-glucose (TGG) is a phenolic compound found in Black Walnut Kernels . It has been identified as a potential inhibitor of SARS-CoV-2 variants .


Synthesis Analysis

The synthesis of 1,3,6-tri-O-galloyl-beta-D-glucose involves the introduction of galloyl substituents via esterification. The mixture of anomers obtained could be fully converted into the targeted β-anomer via selective hydrazinolysis followed by activation of the anomeric position by a trichloroacetimidate of the 1′-anomeric hydroxyl group .


Molecular Structure Analysis

The molecular structure of 1,3,6-tri-O-galloyl-beta-D-glucose has been investigated using molecular modeling and PM3 semiempirical molecular orbital theories .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,6-tri-O-galloyl-beta-D-glucose can be found on PubChem .

Scientific Research Applications

Inhibitor of SARS-CoV-2 Variants

TGG has been investigated as a potential inhibitor of SARS-CoV-2 variants . The compound was found to bind to the ACE2/wild-type RBD interface with good affinities, which might prevent the ACE2/RBD association . This suggests that TGG could potentially inhibit SARS-CoV-2 viral entry into target cells .

Treatment for COVID-19

In addition to its potential as an inhibitor of SARS-CoV-2 variants, TGG is also being studied for its therapeutic potential in the treatment of COVID-19 . The compound has been shown to bind strongly to all three mutants of the virus, demonstrating its potential as a therapeutic agent .

Inhibition of Virulence Factors

TGG has been found to effectively inhibit the production of crucial virulence factors, including protease and exopolysaccharides (EPS), in P. penneri ALK 1200 . This suggests that TGG could be used as a potential treatment for infections caused by this bacterium .

Accumulation in Tea

TGG is known to accumulate in tea materials from different cultivars and leaf positions . This suggests that the compound could potentially be used as a marker for tea quality or authenticity .

Regulation of Gene Expression

TGG has been associated with the regulation of gene expression in tea plants . Specifically, the compound has been linked to the expression of UDP glycosyltransferase (UGTs) and serine carboxypeptidases-like (SCPLs) genes . This suggests that TGG could potentially be used in genetic engineering or breeding programs to improve tea quality .

Medicinal Properties

TGG possesses significant medicinal properties . It has been recognized for its anti-inflammatory and bacteriostatic properties . This suggests that TGG could potentially be used in the development of new drugs or therapies .

Future Directions

The future directions of research on 1,3,6-tri-O-galloyl-beta-D-glucose could involve further investigation of its potential as an inhibitor of SARS-CoV-2 variants .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKMOGIPOMVCHO-SJMVAQJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041667
Record name 1,3,6-Trigalloyl glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-tri-O-galloyl-beta-D-glucose

CAS RN

18483-17-5
Record name 1,3,6-Tri-O-galloyl-β-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18483-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallotannin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trigalloyl glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18483-17-5
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Record name BETA-D-GLUCOPYRANOSE, 1,3,6-TRIS(3,4,5-TRIHYDROXYBENZOATE)
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Q & A

Q1: What is the significance of 1,3,6-Tri-O-galloyl-beta-D-glucose in the context of skin health?

A1: While 1,3,6-Tri-O-galloyl-beta-D-glucose itself wasn't directly investigated for its skin-related properties in the provided research, its isolation from Sapium insigne alongside other phenolic compounds and the context of the research paper highlighting skin whitening effects [] suggests potential relevance to this field. Further research is needed to explore its specific effects on skin health.

Q2: How does the research on San-Bai decoction relate to 1,3,6-Tri-O-galloyl-beta-D-glucose?

A2: The research on San-Bai decoction (SBD) for skin whitening [] provides a relevant framework for understanding the potential role of 1,3,6-Tri-O-galloyl-beta-D-glucose. The study highlights tyrosinase (TYR) inhibition as a key mechanism for skin whitening. While not explicitly mentioned in the SBD study, 1,3,6-Tri-O-galloyl-beta-D-glucose, being a phenolic compound, might possess TYR inhibitory activity, similar to other phenolic compounds identified in SBD. This potential link warrants further investigation.

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